4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
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Overview
Description
4-[3-(4-Fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes fluorinated aromatic rings and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-fluorobenzoyl chloride and 3-fluorophenylacetic acid. These intermediates undergo a series of reactions including acylation, cyclization, and hydrolysis under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and facilitate the separation of the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its fluorinated aromatic rings and pyrrolidine core make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings enhance binding affinity through hydrophobic interactions, while the pyrrolidine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Chlorobenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- 4-[3-(4-Methylbenzoyl)-2-(3-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Compared to similar compounds, 4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly valuable in drug discovery and development.
Properties
Molecular Formula |
C21H17F2NO5 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[(3Z)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H17F2NO5/c22-14-8-6-12(7-9-14)19(27)17-18(13-3-1-4-15(23)11-13)24(21(29)20(17)28)10-2-5-16(25)26/h1,3-4,6-9,11,18,27H,2,5,10H2,(H,25,26)/b19-17- |
InChI Key |
GZCCMEFHSGHHIC-ZPHPHTNESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O |
Origin of Product |
United States |
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